Kaliumcanrenoat

Übersicht

Beschreibung

Potassium canrenoate, also known as aldadiene kalium, is an aldosterone antagonist of the spirolactone group . It is a prodrug, which means it is metabolized to active canrenone in the body . It is used for the treatment of edema, heart failure, and hirsutism in women .

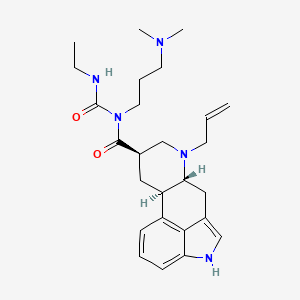

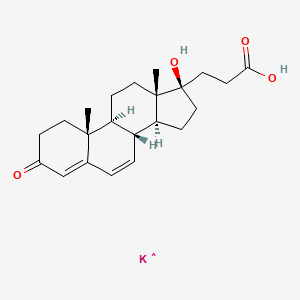

Molecular Structure Analysis

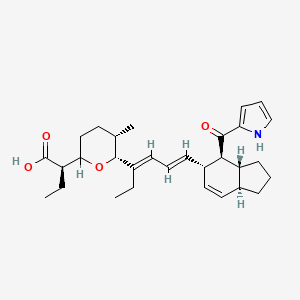

The molecular formula of Potassium canrenoate is C22H29KO4 . Its average mass is 396.562 Da and its monoisotopic mass is 396.170288 Da .Wissenschaftliche Forschungsanwendungen

1. Behandlung von Bluthochdruck und Herzinsuffizienz Kaliumcanrenoat wird zur Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz eingesetzt, da es blutdrucksenkende und renale Wirkungen hat. Es beeinflusst die Synthese von renalen Prostaglandinen, die eine Rolle bei der Blutdruckregulation spielen .

Behandlung der COVID-19-Pneumonie

Es wurde auf sein Potenzial zur Behandlung der COVID-19-Pneumonie untersucht. This compound vermittelt eine entzündungshemmende Reaktion, die bei der Bewältigung der Entzündungsmarker im Zusammenhang mit COVID-19 hilfreich ist .

Parenterale Verabreichung

Im Gegensatz zu anderen Antimineralocorticoiden kann this compound intravenös verabreicht werden, was es zu einer einzigartigen Option für Patienten macht, die keine oralen Medikamente einnehmen können .

Entzündungshemmende Wirkungen

this compound hat entzündungshemmende Eigenschaften durch seine genomische Wirkung, die an den nuklearen Mineralocorticoid-Rezeptor bindet und die Genexpression reguliert .

Korrektur der Volumenexpansion

Es wird zur Korrektur der Volumenexpansion mit reduzierter Sekretion von "endogenen ouabain-ähnlichen Faktoren" bei bestimmten Nierenerkrankungen eingesetzt .

Forschung zur Nierenfunktion

Studien haben die Auswirkungen von this compound auf die Synthese von renalen Prostaglandinen untersucht und Einblicke in seine Rolle bei der Nierenfunktion und Blutdruckregulation gegeben .

Wirkmechanismus

Target of Action

Potassium canrenoate, also known as aldadiene kalium, is primarily an aldosterone antagonist . It targets the mineralocorticoid receptor (MR) , which plays a crucial role in the regulation of blood pressure and electrolyte balance.

Mode of Action

Potassium canrenoate acts as a prodrug . It is metabolized in the body to its active form, canrenone . Canrenone binds to the mineralocorticoid receptor, inhibiting the action of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys .

Biochemical Pathways

The primary biochemical pathway affected by potassium canrenoate is the aldosterone-sensitive sodium channel pathway in the kidneys . By antagonizing the action of aldosterone, potassium canrenoate promotes the excretion of sodium and water and the retention of potassium . This leads to a decrease in blood volume and blood pressure.

Pharmacokinetics

Potassium canrenoate is metabolized in the liver to its active form, canrenone . The elimination half-life of canrenone is about 16.5 hours . The absolute bioavailability of canrenone is 25% . Canrenone is excreted via the kidneys and feces .

Result of Action

The molecular and cellular effects of potassium canrenoate’s action include a decrease in intracellular sodium levels, inhibition of sodium reabsorption, and increased potassium retention . At the cellular level, potassium canrenoate mediates an anti-inflammatory response through the genomic effect by binding to the nuclear mineralocorticoid receptor and regulating gene transcription .

Action Environment

The action, efficacy, and stability of potassium canrenoate can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s renal and liver function, and the patient’s electrolyte balance can all affect the drug’s action and efficacy

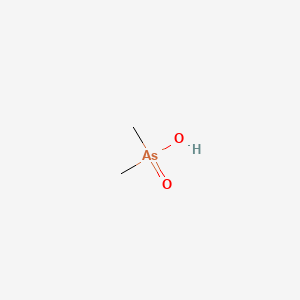

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Potassium canrenoate interacts with various enzymes and proteins in the body. As an aldosterone antagonist, it binds to mineralocorticoid receptors, preventing the binding of aldosterone . This interaction inhibits the effects of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys .

Cellular Effects

Potassium canrenoate has significant effects on various types of cells and cellular processes. It influences cell function by altering ion transport, particularly in cells of the renal tubules . By blocking the action of aldosterone, potassium canrenoate reduces the reabsorption of sodium and water and increases the excretion of potassium . This can have a profound effect on cellular metabolism and fluid balance.

Molecular Mechanism

The molecular mechanism of action of potassium canrenoate involves its conversion to canrenone, its active metabolite . Canrenone binds to mineralocorticoid receptors, preventing the binding of aldosterone . This inhibits the effects of aldosterone, leading to changes in gene expression and enzyme activity related to ion transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium canrenoate can change over time. For instance, its antimineralocorticoid effects may become more pronounced with prolonged exposure

Dosage Effects in Animal Models

The effects of potassium canrenoate can vary with different dosages in animal models . For instance, higher doses may result in more pronounced diuretic effects. High doses may also lead to adverse effects such as hyperkalemia

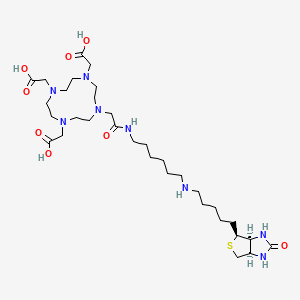

Metabolic Pathways

Potassium canrenoate is involved in several metabolic pathways. It is metabolized in the liver to its active form, canrenone This process involves various enzymes and cofactors

Transport and Distribution

Potassium canrenoate is distributed throughout the body after administration . It is transported to the liver where it is metabolized to canrenone

Subcellular Localization

Given its mechanism of action, it is likely that canrenone, the active metabolite of potassium canrenoate, interacts with mineralocorticoid receptors in the cytoplasm of cells . These receptors typically translocate to the nucleus upon ligand binding, suggesting that canrenone may also be found in the nucleus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Potassium canrenoate involves the conversion of spironolactone to canrenoic acid, which is then reacted with potassium hydroxide to produce Potassium canrenoate.", "Starting Materials": [ "Spironolactone", "Potassium hydroxide", "Acetic anhydride", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Spironolactone is reacted with acetic anhydride and methanol to produce 7-alpha-acetoxy-3-oxo-17-alpha-pregn-4-ene-21,17-beta-carbolactone.", "The lactone is then hydrolyzed with sodium bicarbonate to produce 7-alpha-hydroxy-3-oxo-17-alpha-pregn-4-ene-21-carboxylic acid.", "The carboxylic acid is decarboxylated with hydrochloric acid to produce canrenoic acid.", "Canrenoic acid is then reacted with potassium hydroxide to produce Potassium canrenoate." ] } | |

CAS-Nummer |

2181-04-6 |

Molekularformel |

C22H29KO4 |

Molekulargewicht |

396.6 g/mol |

IUPAC-Name |

potassium;3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16?,17?,18?,20-,21-,22+;/m0./s1 |

InChI-Schlüssel |

JTZQCHFUGHIPDF-KDWQWJJSSA-M |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)[O-])O)C.[K+] |

SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C.[K] |

Kanonische SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+] |

Aussehen |

Solid powder |

| 2181-04-6 | |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

4138-96-9 (acid) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid, Canrenoic Canrenoate Potassium Canrenoate, Potassium Canrenoic Acid Kalium Can. Ratiopharm Kalium-Can.-ratiopharm Potassium Canrenoate SC 14266 SC-14266 SC14266 Soldactone Soludactone Spiroctan |

Herkunft des Produkts |

United States |

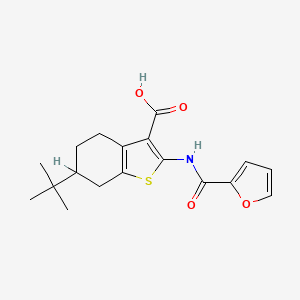

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1668185.png)

![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)